![molecular formula C16H18N2 B2801782 [4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine CAS No. 2172516-09-3](/img/structure/B2801782.png)
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine is a chemical compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine typically involves the construction of the tetrahydroisoquinoline core followed by functionalization at the phenyl ring One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the phenyl ring or nitrogen atom.
Scientific Research Applications
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the phenylmethanamine group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with methoxy groups on the phenyl ring, exhibiting different biological activities.
Uniqueness
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine is unique due to the presence of the phenylmethanamine group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[4-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-10-12-1-3-13(4-2-12)14-5-6-16-11-18-8-7-15(16)9-14/h1-6,9,18H,7-8,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOOTKPIMTPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)
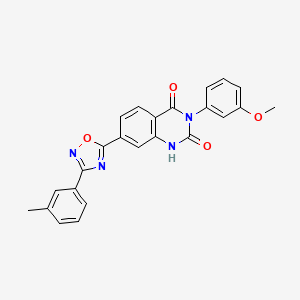
![ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B2801705.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
pyridin-2-yl]amino}ethyl)amino}ethan-1-ol](/img/structure/B2801709.png)
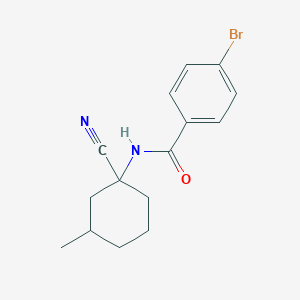
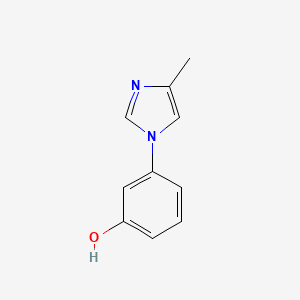
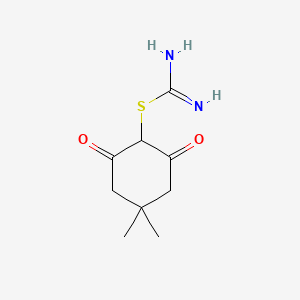
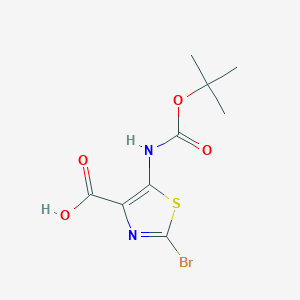
![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)
![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
